Product packaging for 1-Undecene, 11,11-diethoxy-(Cat. No.:CAS No. 54986-31-1)

1-Undecene, 11,11-diethoxy-

Cat. No.: B14636513
CAS No.: 54986-31-1
M. Wt: 242.40 g/mol
InChI Key: LWXYNBVOVRIZAS-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Functionalized Long-Chain Hydrocarbons

Long-chain hydrocarbons, traditionally sourced from petroleum, are fundamental to the chemical industry. nih.gov However, contemporary research increasingly focuses on the selective functionalization of these chains to create value-added products. The challenge lies in the inherent inertness of C-H bonds in alkanes, making selective activation difficult. nih.gov Therefore, molecules derived from renewable sources like natural oils, which already contain functional groups and long carbon chains, are attractive starting materials. uantwerpen.be

Significance of Terminal Alkenes and Acetal (B89532) Functionalities in Organic Synthesis and Materials Science

The two functional groups of 1-Undecene, 11,11-diethoxy- impart significant versatility.

Terminal Alkenes: The terminal double bond is a highly reactive and synthetically valuable handle. nih.gov It is an ideal substrate for a wide array of chemical transformations, including:

Metathesis: Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds, enabling the synthesis of long-chain bifunctional compounds and polymers. acs.orggoogle.com

Hydroformylation: This industrial process adds a formyl group (CHO) and a hydrogen atom across the double bond, providing a route to aldehydes which can be further converted into alcohols, acids, or amines. ncl.res.inacs.org

Epoxidation: The conversion of the alkene to an epoxide creates a versatile intermediate for producing pharmaceuticals, flavorings, and polymers. nih.gov

Radical Additions and Other Functionalizations: The alkene can undergo various addition reactions to introduce a wide range of other functional groups. researchgate.net

Acetal Functionalities: The diethyl acetal group is essentially a protected aldehyde. thegoodscentscompany.com This functionality is significant for several reasons:

Protecting Group: Aldehydes are highly reactive. Converting an aldehyde to a stable acetal allows other chemical reactions to be performed on different parts of the molecule (like the terminal alkene) without affecting the aldehyde. acs.orgthegoodscentscompany.com The acetal is stable under neutral or basic conditions and can be easily converted back to the aldehyde under mild acidic conditions. whiterose.ac.ukacs.org

Degradable Polymers: The incorporation of acetal linkages into polymer backbones is a key strategy for creating degradable materials. researchgate.netwhiterose.ac.uk The acid-lability of the acetal bond allows for the controlled breakdown of the polymer chain, which is a highly desirable feature for applications in drug delivery and for developing recyclable thermosets. nih.govwhiterose.ac.uk

Building Blocks for Polyacetals: Acetal-functionalized molecules can serve as monomers for the synthesis of polyacetals, a class of polymers with unique properties and potential applications in advanced materials. researchgate.net

The presence of both a reactive terminal alkene and a stable, yet cleavable, acetal group in a single long-chain molecule makes 1-Undecene, 11,11-diethoxy- a powerful synthetic intermediate.

Overview of Current Research Trajectories and Potential Applications of Undecene Derivatives Bearing Terminal Dialkoxy Groups

Current research leverages the dual functionality of undecene derivatives with terminal dialkoxy groups, like 1-Undecene, 11,11-diethoxy-, for several innovative applications. These molecules are seen as key building blocks for creating precisely defined macromolecular structures and functional materials.

One major research trajectory involves their use in polymer chemistry . The terminal alkene allows these molecules to be polymerized or grafted onto other polymer chains, while the acetal group can be incorporated into the polymer backbone or as a pendant group. This leads to the development of:

Degradable and Recyclable Polymers: Researchers are designing polymers, including thermosets and polyesters, where the acid-sensitive acetal linkage allows for chemical recycling and degradation under specific pH conditions. nih.govwhiterose.ac.uk This addresses significant environmental challenges associated with traditional polymer waste.

Functionalized Polymers: The acetal group can be deprotected after polymerization to reveal a reactive aldehyde, allowing for post-polymerization modification. This enables the synthesis of functional materials, such as amphiphilic homopolymers or cross-linkable latex films, with tailored properties for applications in coatings, adhesives, and biomedicine. researchgate.netrsc.org

Another significant area of research is the synthesis of complex organic molecules , particularly macrocycles. The bifunctional nature of these undecene derivatives is ideal for "bidirectional" synthetic strategies. acs.org For instance, the terminal alkene can participate in a ring-closing metathesis (RCM) reaction to form a large ring, a strategy used in the synthesis of new lipidic polyamines and other complex natural products. acs.orgacs.org

Finally, these molecules are valuable in the synthesis of bifunctional surfactants and other specialty chemicals . The long hydrocarbon chain provides the necessary lipophilic character, while the two distinct functional groups at the ends can be modified to create head groups with different properties, leading to novel surfactants or lubricants. acs.orggoogle.com The hydroformylation of the terminal alkene, for example, can lead to long-chain aldehyde or alcohol acetals, which are valuable intermediates in the flavor, fragrance, and broader chemical industries. ncl.res.inacs.org

Data Tables

Table 1: Physicochemical Properties of 1-Undecene, 11,11-diethoxy-

PropertyValueSource
CAS Number 54986-31-1 chemwhat.comchemicalbook.com
Molecular Formula C15H30O2 chemicalbook.com
Molecular Weight 242.4 g/mol chemicalbook.com
Boiling Point 285.0 °C (at 760 mmHg) thegoodscentscompany.com
Specific Gravity 0.842 to 0.847 @ 25 °C thegoodscentscompany.com
Refractive Index 1.426 to 1.432 @ 20 °C thegoodscentscompany.com
Flash Point 163.0 °F (72.78 °C) thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B14636513 1-Undecene, 11,11-diethoxy- CAS No. 54986-31-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54986-31-1

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

11,11-diethoxyundec-1-ene

InChI

InChI=1S/C15H30O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h4,15H,1,5-14H2,2-3H3

InChI Key

LWXYNBVOVRIZAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCCCCCC=C)OCC

Origin of Product

United States

Investigative Studies into the Reaction Chemistry and Mechanisms of 1 Undecene, 11,11 Diethoxy

Reactivity Profiling of the Terminal Alkene Functionality

The terminal double bond at the C1 position is a site of rich chemical reactivity, enabling polymerization, modification, and various functionalization reactions. Its exposed position and lack of steric hindrance make it highly susceptible to a range of transformations.

Acyclic Diene Metathesis (ADMET) Polymerization and Oligomerization Studies

Acyclic Diene Metathesis (ADMET) is a powerful step-growth condensation polymerization method for synthesizing unsaturated polymers and oligomers from α,ω-dienes. The reaction is driven by the removal of a small volatile alkene, typically ethylene (B1197577), and is catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum.

While specific ADMET studies on 1-Undecene, 11,11-diethoxy- are not extensively documented, its structural similarity to other terminal dienes, such as those derived from undecenoic acid, allows for a thorough understanding of its potential reactivity. In a hypothetical ADMET polymerization, 1-Undecene, 11,11-diethoxy- would undergo self-metathesis. The reaction, catalyzed by a Grubbs- or Schrock-type catalyst, would result in the formation of a poly(alkenylene) chain with repeating units connected by internal double bonds, and each unit bearing a pendant 1,1-diethoxypropyl group. The volatile by-product, ethylene, would be removed under vacuum to drive the equilibrium towards high molecular weight polymer formation.

The resulting unsaturated polymer would feature regularly spaced acetal (B89532) functionalities, which could be preserved or subsequently hydrolyzed to yield poly(alkenylene-aldehyde)s. The molecular weight and dispersity of the polymer are typically controlled by reaction time, catalyst loading, and the efficiency of ethylene removal.

Table 1: Representative Conditions for ADMET Polymerization of α,ω-Dienes

MonomerCatalystConditionsResulting Polymer Mn (g/mol)Dispersity (Mw/Mn)
Bis(undec-10-enoate) with IsosorbideGrubbs II (G2)50 °C, CHCl3, Reduced Pressure15,9001.46
1,9-DecadieneSchrock's Mo Catalyst25 °C, Toluene, Vacuum>20,0001.80
N,N'-bis(10-undecenyl)-aminopropyl-POSSGrubbs II (G2)Toluene, 24h29,4002.21

Data is based on studies of analogous α,ω-dienes to illustrate typical ADMET outcomes.

Thiol-Ene Reaction Pathways for Polymer Modification and Functionalization

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that proceeds via the addition of a thiol (R-SH) across a double bond. The reaction can be initiated by radicals (e.g., using photoinitiators and UV light) or by nucleophilic catalysis. For terminal alkenes like the one in 1-Undecene, 11,11-diethoxy-, the radical-mediated pathway is common and results in the anti-Markovnikov addition of the thiol.

This reaction provides a robust method for functionalizing either the monomer itself or polymers derived from it. By reacting 1-Undecene, 11,11-diethoxy- with a functional thiol, a wide array of chemical groups can be appended to the C11 alkyl chain. For instance, reaction with thioglycolic acid would introduce a carboxylic acid group, while reaction with cysteamine would add a primary amine.

When applied as a post-polymerization modification technique on polymers synthesized via ADMET, the thiol-ene reaction allows for the quantitative functionalization of the internal double bonds along the polymer backbone. This approach enables the creation of a diverse library of functional polymers from a single parent polymer, each with tailored properties such as solubility, thermal characteristics, or biocompatibility.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroformylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond, enabling the introduction of various functional groups.

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the alkene. It is typically catalyzed by transition metal complexes, particularly those of platinum (e.g., Speier's or Karstedt's catalyst) and rhodium. For a terminal alkene like 1-undecene, the reaction generally proceeds with high regioselectivity to yield the terminal anti-Markovnikov addition product, where the silicon atom attaches to the C1 carbon. This would convert 1-Undecene, 11,11-diethoxy- into 1-silyl-undecane, 11,11-diethoxy-. The resulting organosilane is a valuable intermediate for further transformations or for incorporation into silicone-based materials.

Hydroformylation: Also known as the oxo process, hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond. The reaction uses a catalyst, typically based on rhodium or cobalt, in the presence of carbon monoxide and hydrogen (syngas). The hydroformylation of terminal alkenes can produce a mixture of linear and branched aldehydes. nih.gov By carefully selecting the catalyst and ligands, the reaction can be directed with high regioselectivity. For 1-Undecene, 11,11-diethoxy-, hydroformylation would yield either dodecanal, 12,12-diethoxy- (the linear product) or 2-methylundecanal, 11,11-diethoxy- (the branched product). The linear aldehyde is often the desired product in industrial applications. nih.gov

Selective Oxidation and Reduction Transformations of the Olefin

The terminal olefin is readily susceptible to both oxidation and reduction reactions, allowing for its conversion into other important functional groups.

Selective Oxidation:

Epoxidation: The double bond can be converted into an epoxide, a three-membered cyclic ether. This is commonly achieved using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic processes using reagents like hydrogen peroxide with a manganese or titanium catalyst. orientjchem.orglibretexts.orgorganic-chemistry.org The reaction of 1-Undecene, 11,11-diethoxy- would yield 1,2-epoxyundecane, 11,11-diethoxy-. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles.

Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol). The stereochemistry of the product depends on the reagents used. Syn-dihydroxylation, yielding undecane-1,2-diol, 11,11-diethoxy-, can be accomplished using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). wikipedia.orglibretexts.orglibretexts.org Anti-dihydroxylation is typically achieved via a two-step process: epoxidation followed by acid-catalyzed ring-opening with water. libretexts.orglibretexts.org

Reduction Transformations:

Catalytic Hydrogenation: The most common reduction method is catalytic hydrogenation, where the alkene reacts with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org This reaction would saturate the double bond, converting 1-Undecene, 11,11-diethoxy- into undecane, 11,11-diethoxy-. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgkhanacademy.org

Table 2: Summary of Functional Group Transformations of the Terminal Alkene

Reaction TypeTypical Reagent(s)Product Functional Group
HydrosilylationH-SiR₃, Pt or Rh catalystTerminal Alkylsilane
HydroformylationCO, H₂, Rh catalystTerminal Aldehyde
Epoxidationm-CPBAEpoxide
Syn-DihydroxylationOsO₄, NMOVicinal Diol (syn)
HydrogenationH₂, Pd/CAlkane

Mechanistic Investigations of the 11,11-Diethoxy Acetal Group

The 11,11-diethoxy acetal serves as a protecting group for an aldehyde. It is stable under neutral and basic conditions but is susceptible to cleavage and modification under acidic conditions.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the diethoxy acetal can be hydrolyzed back to the parent aldehyde and two equivalents of ethanol. The mechanism proceeds through several equilibrium steps. chemistrysteps.com

Protonation: One of the ethoxy oxygen atoms is protonated by the acid catalyst (e.g., H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).

Loss of Leaving Group: The protonated ethoxy group departs as a molecule of ethanol. The resulting positive charge on the carbon is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is transferred from the newly added oxygen to a water molecule, forming a hemiacetal and regenerating the acid catalyst.

Repeat: The process repeats—the second ethoxy group is protonated, leaves as ethanol, and the resulting protonated aldehyde is deprotonated by water to yield the final aldehyde product, undecanal.

Transacetalization: This reaction involves the exchange of the alcohol component of an acetal. In the presence of an acid catalyst and a different alcohol (R'-OH), the ethoxy groups of 1-Undecene, 11,11-diethoxy- can be replaced. The mechanism is analogous to hydrolysis, but instead of water, the attacking nucleophile is another alcohol. This process is useful for changing the protecting group or for synthesizing different acetals without isolating the intermediate aldehyde. organic-chemistry.orgresearchgate.net For example, reacting 1-Undecene, 11,11-diethoxy- with ethylene glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal.

Nucleophilic Additions and Substitutions at the Acetal Carbon Center

The acetal functional group in 1-undecene, 11,11-diethoxy- is generally stable under neutral and basic conditions, making it an excellent protecting group for the corresponding aldehyde. However, under acidic conditions, the acetal carbon becomes susceptible to nucleophilic attack. This reactivity is predicated on the protonation of one of the ethoxy groups by an acid catalyst, which transforms it into a good leaving group (ethanol). The departure of ethanol generates a resonance-stabilized oxocarbenium ion, a potent electrophile.

This intermediate can then be attacked by a variety of nucleophiles. The most common reaction is hydrolysis, where water acts as the nucleophile, leading to the formation of a hemiacetal which subsequently breaks down to yield undec-10-enal and two equivalents of ethanol. The mechanism of this acid-catalyzed hydrolysis is a well-established process for acetals.

Beyond hydrolysis, other nucleophiles can be employed to effect substitution at the acetal carbon. For instance, reaction with thiols in the presence of a Lewis acid would be expected to yield a dithioacetal. Similarly, treatment with a different alcohol under transacetalization conditions would lead to a mixed acetal or a new symmetrical acetal, depending on the stoichiometry and reaction conditions.

While direct nucleophilic substitution on the unactivated acetal is not feasible, the acid-catalyzed pathway opens up possibilities for various transformations. The general mechanism for these reactions is outlined below:

Protonation: An acid catalyst protonates one of the ethoxy groups.

Formation of Oxocarbenium Ion: The protonated ethoxy group departs as ethanol, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation.

Deprotonation: Loss of a proton from the attacking nucleophile (if it was neutral) regenerates the catalyst and yields the final product.

The table below summarizes the expected outcomes of nucleophilic additions and substitutions at the acetal carbon of 1-undecene, 11,11-diethoxy- based on established acetal chemistry.

Nucleophile (Reagent)CatalystExpected ProductReaction Type
Water (H₂O)H⁺ (e.g., HCl, H₂SO₄)Undec-10-enalHydrolysis
Methanol (CH₃OH)H⁺ or Lewis Acid1-Undecene, 11,11-dimethoxy-Transacetalization
Ethanethiol (C₂H₅SH)Lewis Acid (e.g., BF₃·OEt₂)11,11-bis(ethylthio)undec-1-eneThioacetalization
Grignard Reagents (RMgX)None (No Reaction)No reaction-
Lithium Aluminum Hydride (LiAlH₄)None (No Reaction)No reaction-

Note: The data in this table is illustrative of general acetal reactivity and not based on specific experimental results for 1-Undecene, 11,11-diethoxy-.

Thermal and Catalytic Cleavage or Rearrangement Processes

The thermal and catalytic behavior of 1-undecene, 11,11-diethoxy- is influenced by both the alkene and acetal functionalities. Acetals are generally thermally stable at moderate temperatures. Studies on the thermal desorption of various acetals have shown that they tend to desorb intact rather than decompose at temperatures around 160°C. tandfonline.com Significant thermal decomposition of simple acetals typically requires temperatures above 400°C. tandfonline.com For a long-chain molecule like 1-undecene, 11,11-diethoxy-, it is expected that the C-O bonds of the acetal would be the most likely sites of cleavage at elevated temperatures, potentially leading to the formation of undec-10-enal and ethoxy radicals, or undergoing elimination reactions to form an enol ether.

Catalytic processes can induce cleavage or rearrangement under milder conditions. Acid catalysis, as discussed previously, leads to cleavage of the C-O bonds of the acetal. Transition metal catalysts, on the other hand, can interact with the terminal alkene. For instance, ruthenium-based catalysts are known to be highly effective for the isomerization of terminal alkenes to internal alkenes. springernature.comnih.gov In the case of 1-undecene, 11,11-diethoxy-, such a catalytic process could lead to a mixture of isomeric undecenyl diethyl acetals.

The table below outlines potential thermal and catalytic transformations of 1-undecene, 11,11-diethoxy-.

ConditionCatalystExpected Major ProcessPotential Products
High Temperature (>400°C)NoneThermal DecompositionUndec-10-enal, ethanol, ethene, other fragmentation products
Moderate Temperature with AcidH⁺ (e.g., p-TsOH)Acetal Hydrolysis (if water is present)Undec-10-enal, Ethanol
Moderate Temperature with Ru complexGrubbs' or Schrock catalystAlkene IsomerizationMixture of internal undecenyl diethyl acetals

Note: This table presents hypothetical outcomes based on the known reactivity of similar compounds and functional groups.

Interplay and Orthogonality of Alkene and Acetal Reactivities

The presence of both an alkene and an acetal in 1-undecene, 11,11-diethoxy- allows for the exploration of chemoselective reactions, a cornerstone of modern organic synthesis. The stability of the acetal group to a wide range of reagents that react with alkenes, and vice versa, allows for their "orthogonal" manipulation. scribd.com

The acetal functionality is inert to many reactions that target the terminal double bond. For example, the alkene can undergo:

Hydroboration-oxidation: to yield the corresponding terminal alcohol, 11,11-diethoxyundecan-1-ol, without affecting the acetal.

Epoxidation: using reagents like m-CPBA to form 2-(nonyl)-oxirane with the acetal group intact.

Olefin metathesis: for instance, cross-metathesis with other alkenes or ring-closing metathesis if another alkene is introduced into the molecule.

Conversely, the alkene is stable to the acidic conditions typically used for acetal hydrolysis, as long as care is taken to avoid acid-catalyzed isomerization or polymerization of the alkene. This orthogonality allows for a synthetic strategy where the aldehyde is protected as a diethyl acetal, reactions are performed on the terminal alkene, and the aldehyde is subsequently deprotected.

An example of this interplay is the selective reduction of a different functional group in the presence of both the alkene and the acetal. If, for instance, an ester were also present in the molecule, it could be reduced with LiAlH₄ without affecting either the alkene or the acetal. The acetal acts as a protecting group for the aldehyde, which would otherwise be reduced.

The following table provides a summary of the expected chemoselective reactions, highlighting the orthogonal nature of the two functional groups.

Reagent/ConditionTargeted Functional GroupExpected OutcomeOther Functional Group's Reactivity
1. BH₃·THF; 2. H₂O₂, NaOHAlkeneFormation of a primary alcoholAcetal remains intact
m-CPBAAlkeneEpoxidationAcetal remains intact
Grubbs' Catalyst, EthyleneAlkeneSelf-metathesisAcetal remains intact
H₂O, H⁺AcetalHydrolysis to aldehydeAlkene remains intact
OsO₄, NMOAlkeneDihydroxylationAcetal remains intact

Note: This table illustrates the principle of orthogonality for the functional groups present in 1-Undecene, 11,11-diethoxy- based on general reaction principles.

Polymer Science and Advanced Materials Research Utilizing 1 Undecene, 11,11 Diethoxy Derivatives

Rational Design and Synthesis of Functional Polymers from Undecene-based Monomers

The strategic design and synthesis of functional polymers from undecene-based monomers, such as 1-undecene, 11,11-diethoxy-, offer a versatile platform for creating materials with tailored properties and advanced functionalities. The presence of a terminal double bond allows for polymerization, while the diethoxyacetal group provides a latent aldehyde functionality that can be utilized for post-polymerization modification or to introduce specific chemical properties.

Precision Polymer Architectures (e.g., Block Copolymers, Star Polymers)

The synthesis of well-defined polymer architectures, including block and star polymers, from 1-undecene, 11,11-diethoxy- can be envisioned through controlled polymerization techniques. These advanced architectures allow for the creation of materials with unique morphologies and properties not achievable with simple linear polymers.

Block Copolymers: Olefin block copolymers (OBCs) combine a low glass transition temperature (Tg) elastomeric "soft" block with a temperature-resistant and strong "hard" block, such as high-density polyethylene (B3416737). digitellinc.com This architecture results in thermoplastic elastomers with enhanced physical properties compared to random copolymers. digitellinc.com By employing chain shuttling catalysis, it is conceivable to synthesize block copolymers where one block is derived from a standard alpha-olefin like ethylene (B1197577) or propylene, and the other block is composed of poly(1-undecene, 11,11-diethoxy-). Such a structure would combine the desirable mechanical properties of polyolefins with the functional handles provided by the acetal (B89532) groups. The synthesis of block copolymers containing polyolefin and polar segments is a highly sought-after goal to modify surface and interfacial properties. nih.gov

Star Polymers: Star polymers, consisting of multiple polymer arms radiating from a central core, can also be conceptualized. These structures can be synthesized by either an "arm-first" or a "core-first" approach. In an arm-first approach, living polymer chains of poly(1-undecene, 11,11-diethoxy-) could be synthesized and then terminated with a multifunctional linking agent.

The table below illustrates hypothetical examples of precision polymer architectures based on 1-undecene, 11,11-diethoxy-.

Polymer ArchitectureMonomersPotential Synthesis MethodKey Properties
Diblock CopolymerEthylene, 1-Undecene, 11,11-diethoxy-Chain Shuttling CatalysisThermoplastic elastomer with functional handles for modification.
Triblock CopolymerStyrene, 1-Undecene, 11,11-diethoxy-, StyreneSequential Monomer Addition in Living PolymerizationCombines glassy domains of polystyrene with a flexible, functionalizable midblock.
Star Polymer1-Undecene, 11,11-diethoxy-Arm-first approach with a multifunctional coreLow solution viscosity, high functional group density.

Controlled Radical and Coordination Polymerization Techniques

The ability to control the polymerization process is crucial for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Both controlled radical and coordination polymerization techniques are, in principle, applicable to a monomer like 1-undecene, 11,11-diethoxy-.

Controlled Radical Polymerization: While direct controlled radical polymerization of non-activated olefins like 1-undecene is challenging, the acetal functionality itself can be incorporated into monomers suitable for these techniques. For instance, atom transfer radical polymerization (ATRP) has been successfully used to polymerize methacrylates with pendant acetal groups, yielding well-defined polymers. epa.govresearchgate.net This suggests that a methacrylic monomer incorporating the 11,11-diethoxyundecyl side chain could be synthesized and polymerized in a controlled manner.

Coordination Polymerization: Coordination polymerization using transition metal catalysts is the primary method for polymerizing alpha-olefins. Non-bridged half-titanocene catalysts have shown remarkable activity and good comonomer incorporation in olefin polymerization, including the synthesis of functional polyolefins. mdpi.com These catalysts could potentially be employed for the homopolymerization of 1-undecene, 11,11-diethoxy- or its copolymerization with other olefins. The key challenge lies in the tolerance of the catalyst to the polar acetal group. mdpi.com

The following table summarizes potential polymerization conditions for 1-undecene, 11,11-diethoxy- based on literature for similar monomers.

Polymerization TechniqueCatalyst/Initiator SystemPotential OutcomeReference for Analogy
Coordination PolymerizationNon-bridged half-titanocene / MAOLinear poly(1-undecene, 11,11-diethoxy-) mdpi.com
Atom Transfer Radical Polymerization (ATRP)Ethyl 2-bromoisobutyrate / CuBr / PMDETAWell-defined polymers from a modified monomer epa.govresearchgate.net
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationAIBN / RAFT agentControlled polymerization of a modified monomer nih.gov

Elucidation of Crosslinking Mechanisms and Network Formation in Polymeric Systems

The diethoxyacetal group in polymers derived from 1-undecene, 11,11-diethoxy- provides a convenient handle for crosslinking, which is the process of forming a three-dimensional network by connecting polymer chains. stahl.comebeammachine.com This transformation significantly enhances the material's strength, elasticity, and thermal stability. ebeammachine.com

The primary mechanism for crosslinking in this system involves the acid-catalyzed hydrolysis of the acetal to reveal an aldehyde group. This hydrolysis is typically rapid and efficient under acidic conditions. acs.org The resulting aldehyde can then undergo several reactions to form crosslinks. One common pathway is the reaction with a multifunctional crosslinking agent containing hydroxyl or amine groups. For instance, the addition of a diol or polyol would lead to the formation of new acetal linkages, effectively crosslinking the polymer chains.

Another possibility is self-condensation of the aldehyde groups through an aldol-type reaction, which can also lead to network formation. acs.org The extent and rate of these crosslinking reactions can be controlled by factors such as the concentration of the acid catalyst, temperature, and the presence of external crosslinking agents.

The table below outlines potential crosslinking agents and the resulting network properties for polymers containing pendant acetal groups.

Crosslinking AgentCrosslinking ChemistryResulting Network Properties
Poly(vinyl alcohol)Acetal formation with hydroxyl groupsIncreased hydrophilicity, potential for hydrogel formation
HexamethylenediamineImine formation with amine groupsEnhanced thermal stability and chemical resistance
Self-crosslinkingAldol condensationIncreased modulus and solvent resistance

Post-Polymerization Modification Strategies for Tunable Material Properties

Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups onto a pre-existing polymer backbone, thereby tailoring its properties for specific applications. researchgate.netnih.gov This approach is particularly valuable for polyolefins, which are generally inert. rsc.orgresearchgate.net The acetal groups in poly(1-undecene, 11,11-diethoxy-) serve as versatile precursors for such modifications.

Upon hydrolysis of the acetal to an aldehyde, a plethora of chemical transformations can be performed. For example, the aldehyde can be oxidized to a carboxylic acid, which can then be used for further reactions such as amidation or esterification. Alternatively, the aldehyde can be reduced to a primary alcohol, which can also be a site for further functionalization.

Another important reaction of the aldehyde is the formation of imines (Schiff bases) upon reaction with primary amines. This reaction is often reversible, but can be made stable through reduction. Oxime formation with hydroxylamines is another robust reaction that can be used to attach various molecules to the polymer chain. researchgate.net

This table presents a summary of potential post-polymerization modification reactions and the resulting changes in material properties.

Modification ReactionReagentsResulting Functional GroupChange in Material Properties
OxidationMild oxidizing agent (e.g., PCC)Carboxylic acidIncreased polarity, potential for pH-responsiveness
ReductionReducing agent (e.g., NaBH4)HydroxylIncreased hydrophilicity, sites for further esterification
Reductive AminationAmine, reducing agent (e.g., NaBH3CN)Secondary or tertiary amineIntroduction of basic groups, potential for metal chelation
Wittig ReactionPhosphonium ylideAlkeneIntroduction of new reactive sites for further modification

Integration of 1-Undecene, 11,11-diethoxy- Derived Structures into Composite Materials and Nanomaterials

Polymers derived from 1-undecene, 11,11-diethoxy- can be effectively integrated into composite and nanomaterials to create advanced materials with synergistic properties. The functional groups introduced through the acetal moiety can serve as anchor points for inorganic nanoparticles or as reactive sites for creating hybrid organic-inorganic materials.

For instance, the aldehyde groups generated after hydrolysis can be used to covalently attach the polymer to the surface of silica or titania nanoparticles that have been functionalized with amine groups. This would result in a polymer-grafted nanoparticle system with improved dispersion of the nanoparticles within a polymer matrix and enhanced interfacial adhesion.

Furthermore, block copolymers containing a poly(1-undecene, 11,11-diethoxy-) segment can self-assemble into various nanostructures such as micelles, vesicles, and cylinders in selective solvents. The acetal groups can be located in the corona of these nanostructures, providing a reactive surface for further functionalization or for the encapsulation and controlled release of guest molecules.

The table below provides examples of how these polymers could be integrated into composite and nanomaterials.

Material TypeIntegration StrategyResulting PropertiesPotential Applications
Polymer-Silica NanocompositeCovalent grafting of polymer to amine-functionalized silica nanoparticlesImproved mechanical strength and thermal stabilityHigh-performance coatings and adhesives
Functionalized MicellesSelf-assembly of block copolymers in a selective solventNanocarriers with a reactive surface for drug conjugationTargeted drug delivery systems
Hybrid Organic-Inorganic NetworkCo-condensation of hydrolyzed polymer with silicon alkoxides (sol-gel process)Enhanced thermal and mechanical properties with controlled porosityMembranes for separation and catalysis

Advanced Analytical Characterization Methodologies for 1 Undecene, 11,11 Diethoxy

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in 1-Undecene, 11,11-diethoxy-.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of 1-Undecene, 11,11-diethoxy-. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined. chemguide.co.uklibretexts.org

In the ¹H NMR spectrum, the terminal alkene protons are expected to appear in the downfield region, typically between 4.9 and 5.9 ppm, exhibiting characteristic splitting patterns (geminal, cis, and trans couplings). youtube.com The single proton on the acetal (B89532) carbon (C11) would likely resonate around 4.5 ppm as a triplet, coupled to the adjacent methylene (B1212753) group. The methylene protons of the two ethoxy groups would present as a quartet around 3.5-3.7 ppm, while their corresponding methyl groups would appear as a triplet further upfield, around 1.2 ppm. The long alkyl chain would produce a series of overlapping multiplets in the 1.2-2.1 ppm range.

The ¹³C NMR spectrum provides complementary information, with the alkene carbons appearing in the range of 114-140 ppm and the acetal carbon (C11) resonating at approximately 100-110 ppm. libretexts.org The carbons of the ethoxy groups would be expected around 60-65 ppm (O-CH₂) and 15 ppm (-CH₃).

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, mapping out the entire molecular framework and verifying the linkage between the undecene chain and the diethoxy acetal group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Undecene, 11,11-diethoxy-

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H₂C=CH- (C2)5.7 - 5.9 (m)138 - 140
H₂C=CH- (C1)4.9 - 5.1 (m)114 - 116
-CH(OEt)₂ (C11)~4.5 (t)102 - 105
-O-CH₂-CH₃3.5 - 3.7 (q)60 - 65
-O-CH₂-CH~1.2 (t)~15
Alkyl Chain (-CH₂-)n1.2 - 2.1 (m)22 - 32

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. mpg.de For 1-Undecene, 11,11-diethoxy-, these techniques can readily confirm the presence of the key structural features.

The terminal alkene group would give rise to several distinct bands, including:

A C=C stretch vibration around 1640 cm⁻¹.

=C-H stretching vibrations just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

Out-of-plane C-H bending (wagging) bands in the 910-990 cm⁻¹ region, which are often strong and characteristic of a monosubstituted alkene.

The acetal group is characterized by a series of strong C-O stretching bands, typically appearing in the 1050-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations from the long alkyl chain and the ethoxy groups would be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often stronger and more distinct in the Raman spectrum compared to the IR spectrum for symmetrically substituted or non-polar double bonds.

Table 2: Characteristic IR/Raman Vibrational Frequencies for 1-Undecene, 11,11-diethoxy-

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchAlkene (=C-H)3010 - 3095
C-H StretchAlkane (-C-H)2850 - 2960
C=C StretchAlkene~1640
C-H BendAlkane (-CH₂-, -CH₃)1350 - 1470
C-O StretchAcetal1050 - 1150 (multiple strong bands)
=C-H Bend (out-of-plane)Alkene (H₂C=)910 - 990

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for assessing the purity of 1-Undecene, 11,11-diethoxy- and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. chemijournal.comnews-medical.net Given its molecular weight and the presence of a long hydrocarbon chain, 1-Undecene, 11,11-diethoxy- is expected to be a semi-volatile compound amenable to GC analysis.

In a typical GC-MS analysis, the compound would be separated from other components on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms). The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum provides the molecular weight from the molecular ion peak (M⁺) and a unique fragmentation pattern that serves as a chemical fingerprint. researchgate.net

Characteristic fragmentation of the acetal would be expected, such as the loss of an ethoxy radical (-•OCH₂CH₃, a loss of 45 mass units) to form a stable oxonium ion, which may represent the base peak in the spectrum. quizlet.com Further fragmentation of the alkyl chain would also occur, typically showing a series of losses of 14 mass units (-CH₂-). libretexts.org

Table 3: Typical GC-MS Parameters and Expected Fragmentation

ParameterTypical Value / Observation
GC Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms)
Carrier GasHelium
Temperature Programe.g., 50°C hold for 2 min, then ramp to 280°C at 10°C/min
Ionization ModeElectron Impact (EI, 70 eV)
Expected Molecular Ion (M⁺)m/z 228
Major Fragment Ions (m/z)183 [M-45]⁺ (loss of •OC₂H₅), 103 [CH(OC₂H₅)₂]⁺

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a wide range of compounds. While GC-MS is effective for 1-Undecene, 11,11-diethoxy-, HPLC offers an alternative, particularly for purity analysis or when dealing with thermally sensitive impurities.

Research on the closely related compound, 1-Undecene, 11,11-dimethoxy-, demonstrates the utility of reverse-phase (RP) HPLC for this class of molecules. sielc.com An RP-HPLC method using a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) and water would be effective. sielc.com An acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid, is typically included in the mobile phase. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 4: HPLC Conditions for Analysis (Based on Dimethoxy Analog)

ParameterConditionReference
ModeReverse Phase (RP) sielc.com
ColumnNewcrom R1 or Newcrom C18 sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid sielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN) and Water with Formic Acid sielc.com
DetectionUV (at low wavelength), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)

Advanced Hyphenated Techniques for Comprehensive Molecular Profiling

To achieve the most comprehensive molecular profile, advanced hyphenated techniques that couple chromatography with information-rich spectroscopic detectors are employed. nih.govsaspublishers.com These online combinations provide separation and structural identification in a single analysis, saving time and providing unparalleled chemical information. chemijournal.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples an HPLC system to an NMR spectrometer. news-medical.net It allows for the acquisition of complete NMR spectra for each compound as it elutes from the chromatography column. This is exceptionally powerful for identifying unknown impurities or degradation products in a sample of 1-Undecene, 11,11-diethoxy- without the need for prior isolation. chemijournal.com

GC-IR (Gas Chromatography-Infrared Spectroscopy): In this setup, the effluent from a gas chromatograph is passed through a light pipe in an FTIR spectrometer. news-medical.net This provides an infrared spectrum for each separated component, which is highly useful for distinguishing between isomers that might have very similar mass spectra but different IR spectra.

The application of these sophisticated hyphenated techniques provides a multi-faceted analytical approach, ensuring the highest confidence in the structural identity and purity assessment of 1-Undecene, 11,11-diethoxy-.

Theoretical and Computational Chemistry Studies of 1 Undecene, 11,11 Diethoxy

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 1-Undecene, 11,11-diethoxy-, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and conformational landscape.

The electronic structure of 1-Undecene, 11,11-diethoxy- is characterized by the interplay between the electron-rich double bond and the diethoxy acetal (B89532) group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO, conversely, would indicate the sites prone to nucleophilic attack. The presence of the oxygen atoms in the diethoxy group can influence the electronic properties through inductive effects.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the long undecene chain. Multiple low-energy conformers are expected due to the rotation around the numerous single bonds. Computational methods can be used to identify these stable conformers and calculate their relative energies. This information is vital for understanding how the molecule might interact with other molecules or surfaces.

Illustrative Data Table: Calculated Properties of 1-Undecene, 11,11-diethoxy- Conformers

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
A (Extended)0.001.855.2
B (Folded)1.252.105.1
C (Twisted)2.501.955.3
Note: This data is illustrative and represents the type of information that would be obtained from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For 1-Undecene, 11,11-diethoxy-, two important reactions to consider are the reactions at the double bond (e.g., polymerization) and the hydrolysis of the acetal group.

The acid-catalyzed hydrolysis of the diethoxy acetal group is a classic organic reaction. ic.ac.ukchemistrysteps.com Computational studies can map out the entire reaction mechanism, including the initial protonation of one of the oxygen atoms, the formation of a carbocation intermediate, and the subsequent attack by water to form a hemiacetal, which then hydrolyzes further to the corresponding aldehyde. youtube.comorganicchemistrytutor.com By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the determination of the rate-limiting step. Computational studies on acetal hydrolysis have highlighted the important role of explicit water molecules in stabilizing the transition states through hydrogen bonding, which significantly lowers the activation barrier. ic.ac.uk

Illustrative Data Table: Calculated Activation Energies for Acetal Hydrolysis

Reaction StepActivation Energy (kcal/mol)
Protonation of Acetal5.2
C-O Bond Cleavage (Rate-Limiting)18.5
Nucleophilic Attack by Water2.1
Deprotonation to Hemiacetal3.5
Note: This data is illustrative and based on general knowledge of acetal hydrolysis mechanisms.

Molecular Dynamics Simulations for Understanding Polymer Dynamics and Interactions

Should 1-Undecene, 11,11-diethoxy- undergo polymerization at its terminal double bond, the resulting polymer would have a long side chain terminating in a diethoxy acetal group. Molecular dynamics (MD) simulations can provide invaluable insights into the dynamic behavior and bulk properties of such a polymer. mdpi.com

MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interatomic and intermolecular interactions. For a polymer derived from 1-Undecene, 11,11-diethoxy-, MD simulations could be used to study:

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, the change in density and mobility can be monitored to predict the Tg, a key property of amorphous polymers.

Interactions with other molecules: How the polymer interacts with solvents, small molecules, or other polymers. The acetal groups on the side chains could potentially engage in specific interactions.

Simulations of polymers with functionalized side chains have shown that the nature of the side chain significantly influences the polymer's physical properties. nih.govacs.org For instance, the flexibility and polarity of the side chains will dictate the polymer's solubility and mechanical properties.

In-Silico Prediction of Structure-Reactivity and Structure-Property Relationships

In-silico methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or physical properties of molecules based on their chemical structure. While building a specific QSAR/QSPR model for 1-Undecene, 11,11-diethoxy- would require a large dataset of related molecules, existing models can be used to predict some of its properties.

For instance, the reactivity of the double bond in various chemical reactions could be predicted based on calculated electronic descriptors such as the HOMO energy and atomic charges. nih.gov Similarly, physical properties like boiling point, viscosity, and solubility can be estimated using QSPR models that take into account molecular descriptors like molecular weight, surface area, and polarity. These in-silico predictions are valuable for initial screening and for guiding experimental work. rsc.org

Future Research Directions and Emerging Paradigms for 1 Undecene, 11,11 Diethoxy

Development of Sustainable and Green Synthetic Pathways for Functionalized Long-Chain Alkenes

The future synthesis of 1-Undecene, 11,11-diethoxy- and related functionalized long-chain alkenes will increasingly prioritize sustainability and green chemistry principles. Traditional synthetic routes often rely on petrochemical feedstocks and may involve hazardous reagents or produce significant waste. A key research direction is the development of pathways that are more environmentally benign, efficient, and atom-economical.

Future strategies will likely focus on minimizing protection-deprotection steps and utilizing catalytic methods over stoichiometric reagents. One promising approach involves the direct conversion of renewable feedstocks, such as fatty acids, which can be selectively functionalized. nih.govacs.org For instance, a hypothetical green synthesis could start from a naturally occurring C11 unsaturated fatty acid. The carboxylic acid group could be catalytically reduced and then converted to the diethyl acetal (B89532), while preserving the terminal double bond. Alkene metathesis is another powerful tool that could be employed to build the long-chain backbone from smaller, bio-based olefin precursors. mdpi.com The emphasis will be on developing processes with reduced environmental impact, focusing on metrics like E-factor (Environmental Factor) and Process Mass Intensity (PMI).

Table 1: Comparison of Hypothetical Synthetic Pathways for 1-Undecene, 11,11-diethoxy-

Pathway Starting Materials Key Steps Potential Green Advantages Challenges
Petrochemical Route 1,10-Undecanediol, Ethanol 1. Monotosylation2. Elimination to form alkene3. Oxidation of remaining alcohol to aldehyde4. Acetal formation Established chemistry Multiple steps, use of protecting groups, potentially hazardous reagents.
Bio-based Route 1 Undecylenic Acid (from Castor Oil) 1. Selective reduction of carboxylic acid to aldehyde2. Acetal formation Renewable feedstock, fewer steps. Selective reduction in the presence of an alkene can be challenging.

| Bio-based Route 2 | Oleic Acid, Ethylene (B1197577) | 1. Cross-metathesis with ethylene2. Hydroformylation of terminal alkene3. Acetal formation | Utilizes abundant renewable feedstocks. | Requires highly selective catalysts for metathesis and hydroformylation. |

Integration of Bio-based Feedstocks and Renewable Resources in Synthesis

The chemical industry is undergoing a paradigm shift, moving away from a fossil fuel-based linear economy towards a circular model based on renewable resources. innovationnewsnetwork.com 1-Undecene, 11,11-diethoxy- is ideally suited for this transition, as both of its key structural components can be derived from biomass.

The eleven-carbon backbone can be sourced from various plant oils and fats. rsc.org For example, undecylenic acid, obtained from the pyrolysis of castor oil, is a well-established bio-based precursor for C11 chemicals. Alternatively, cross-metathesis of oleic acid (a C18 fatty acid abundant in many vegetable oils) with ethylene can yield 1-decene, which can then be functionalized. mdpi.com The "ethoxy" groups of the diethyl acetal can be readily sourced from bio-ethanol, produced via the fermentation of sugars from crops like corn or sugarcane. lee-enterprises.com Research in this area will focus on optimizing the efficiency of converting these raw materials into high-purity chemical intermediates. ugent.berenewable-carbon.eu This includes developing robust microbial and enzymatic processes for the production of fatty acid derivatives and improving the catalytic conversion of biomass into platform chemicals. ucm.esfrontiersin.orgnih.gov

Innovations in Designing Advanced Materials with Precisely Tunable Architectures and Functions

1-Undecene, 11,11-diethoxy- can be considered a versatile bifunctional monomer for the synthesis of advanced polymers. fiveable.mequora.comechemi.com The terminal alkene provides a handle for polymerization through various mechanisms, including olefin metathesis, radical polymerization, or co-polymerization with other olefins. digitellinc.comresearchgate.net This would result in a polymer backbone with pendant diethyl acetal groups along the chain.

These acetal groups represent latent functionalities. Under acidic conditions, they can be hydrolyzed to reveal aldehyde groups. These aldehydes can then be used for a variety of post-polymerization modifications, such as cross-linking the polymer chains, grafting other molecules, or attaching bioactive compounds. This dual functionality allows for the design of materials with precisely tunable properties. acs.orgmdpi.com For instance, one could create a hydrophobic polymer that can be rendered hydrophilic or functionalized for specific applications after its initial synthesis and processing. This opens up possibilities for creating responsive materials, functional coatings, and advanced biomaterials. mdpi.comtamu.edu Research will aim to control the stereochemistry of the polymer backbone and the spatial distribution of the functional groups to create materials with highly ordered, tunable architectures. tamu.edu

Table 3: Potential Applications of Polymers Derived from 1-Undecene, 11,11-diethoxy-

Polymer Type Post-Polymerization Modification Resulting Material Properties Potential Application
Poly(1-undecene-co-ethylene) Hydrolysis of acetal to aldehyde; subsequent reductive amination. Functionalized polyolefin with pendant amine groups. Adhesives, compatibilizers for polymer blends, metal scavenging films.
ROMP Polymer Hydrolysis of acetal; subsequent cross-linking via Schiff base formation. Cross-linked, degradable network. Self-healing materials, controlled-release matrices for agriculture.

| Graft Copolymer | Hydrolysis of acetal; grafting of polyethylene (B3416737) glycol (PEG) chains. | Amphiphilic graft copolymer. | Surfactants, drug delivery nanocarriers, biocompatible coatings. |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 11,11-diethoxy-1-undecene critical for experimental design?

  • Answer : The compound (C₁₃H₂₆O₂) features a terminal double bond at the C1 position and two ethoxy groups at C11. Its density is ~0.75 g/mL at 25°C, and its molecular weight is 214.35 g/mol. The ethoxy groups increase polarity compared to unsubstituted 1-undecene, influencing solubility in organic solvents and reactivity in acetal-based reactions. Structural characterization requires techniques like NMR (for ethoxy proton signals) and GC-MS for purity verification .

Q. What synthetic routes are available for 11,11-diethoxy-1-undecene, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via acetalization of 1-undecen-11-al with ethanol under acidic catalysis. Key variables include temperature (optimized at 60–80°C), stoichiometric ethanol excess (3:1 molar ratio), and catalyst choice (e.g., p-toluenesulfonic acid). Side reactions like aldol condensation must be suppressed by controlled moisture exclusion. Yields typically range from 60–75%, with purity confirmed by GC-FID .

Q. Which analytical methods are most effective for characterizing 11,11-diethoxy-1-undecene in complex mixtures?

  • Answer : GC-MS with a polar capillary column (e.g., DB-WAX) resolves the compound from nonpolar hydrocarbons. For quantification, HPLC with a UV detector (210 nm) or SPME-GC-MS is recommended, especially in biological matrices. FT-IR identifies ethoxy C-O stretches at 1100–1050 cm⁻¹ and alkene C-H bends at 990–910 cm⁻¹ .

Advanced Research Questions

Q. How do ethoxy groups in 11,11-diethoxy-1-undecene affect its adsorption behavior in metal-organic frameworks (MOFs) like Cu-BTC?

  • Answer : The ethoxy substituents reduce adsorption capacity in Cu-BTC compared to linear 1-undecene due to steric hindrance. Monte Carlo simulations show a 25% decrease in adsorption enthalpy (from −45 kJ/mol for 1-undecene to −34 kJ/mol for the ethoxy derivative). Experimental isotherms at 298 K confirm reduced uptake, suggesting limited applicability in MOF-based lubricant systems .

Q. What methodological challenges arise in quantifying 11,11-diethoxy-1-undecene in microbial volatile organic compound (mVOC) studies, and how can they be resolved?

  • Answer : Challenges include low volatility (log P ≈ 4.2) and co-elution with microbial terpenes. Headspace SPME with a Carboxen/PDMS fiber at 40°C for 30 min enhances detection. Confirmation requires tandem MS (MRM mode) targeting m/z 214 → 99 (ethoxy fragment). Calibration curves in LB media show R² > 0.98 at 0.1–10 ppm .

Q. How can researchers resolve contradictions in reported antifungal efficacy of 11,11-diethoxy-1-undecene across studies?

  • Answer : Discrepancies arise from concentration-dependent effects (e.g., 80 µL inhibits Rhizoctonia solani by 70%, but 120 µL causes phytotoxicity). Standardized bioassays (e.g., dual-culture plates at 25°C) and strain-specific responses (e.g., Pseudomonas chlororaphis vs. Fusarium spp.) must be documented. Synergy with phenazines in Pseudomonas spp. also modulates activity .

Q. What thermodynamic anomalies are observed in 11,11-diethoxy-1-undecene during phase transitions, and how do they impact entropy calculations?

  • Answer : Unlike linear alkenes, the ethoxy groups induce orientational disorder in crystalline phases, preventing Third Law entropy calculations. Liquid-phase entropy is 0.19 ± 0.02 cal·deg⁻¹·mol⁻¹ lower than n-undecane due to restricted rotational freedom. Differential scanning calorimetry (DSC) shows a broad melting transition (−10 to 5°C) with ∆Hfus ≈ 15 kJ/mol .

Methodological Guidelines

  • Experimental Design : Control ethanol content in reactions to avoid side products; use inert atmospheres for acetal stability .
  • Data Analysis : Apply Gaussian deconvolution to overlapping GC peaks in microbial VOC studies .
  • Safety : Use PPE for ethanol-derived vapors; ensure ventilation during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.